molecular formula C10H15BO4 B595980 (3-((2-Methoxyethoxy)methyl)phenyl)boronic acid CAS No. 1256358-61-8

(3-((2-Methoxyethoxy)methyl)phenyl)boronic acid

Cat. No.: B595980
CAS No.: 1256358-61-8
M. Wt: 210.036
InChI Key: SDOBFXINMOTWOZ-UHFFFAOYSA-N
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Description

(3-((2-Methoxyethoxy)methyl)phenyl)boronic acid is an organic compound with the molecular formula C10H15BO4. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2-Methoxyethoxy)methyl)phenyl)boronic acid typically involves the reaction of 3-bromomethylphenylboronic acid with 2-methoxyethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the bromine atom with the 2-methoxyethoxy group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-((2-Methoxyethoxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-((2-Methoxyethoxy)methyl)phenyl)boronic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-((2-Methoxyethoxy)methyl)phenyl)boronic acid is unique due to the presence of the 2-methoxyethoxy group, which can influence its reactivity and solubility. This functional group can enhance the compound’s ability to participate in specific chemical reactions and improve its compatibility with various solvents .

Biological Activity

(3-((2-Methoxyethoxy)methyl)phenyl)boronic acid is a boronic acid derivative recognized for its potential applications in medicinal chemistry, particularly in the treatment of various diseases. This compound exhibits a range of biological activities, including anticancer, antibacterial, and antiviral properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Formula : C12_{12}H17_{17}B1_{1}O4_{4}
  • CAS Number : 1256358-61-8

This compound contains a phenyl group substituted with a boronic acid functional group and an ether moiety, which contributes to its solubility and reactivity.

1. Anticancer Activity

Research indicates that boronic acids, including this compound, possess significant anticancer properties. Boronic acids can inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells. For example, studies have shown that certain boronic acid derivatives can induce G2/M phase arrest in U266 cells, demonstrating their potential as anticancer agents .

Table 1: Anticancer Activity of Boronic Acids

CompoundIC50_{50} (nM)Mechanism of Action
Bortezomib7.05Proteasome inhibition
This compoundTBDTBD

2. Antibacterial Activity

Boronic acids are also noted for their antibacterial properties. They can act as inhibitors against various bacterial strains by targeting β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The unique structure of boronic acids allows them to bind covalently to the active site of these enzymes, thus restoring the efficacy of β-lactam antibiotics .

Table 2: Antibacterial Efficacy

CompoundInhibitory Constant (Ki) (µM)Target
Compound A0.004Class C β-lactamases
Compound B0.008Class C β-lactamases

3. Antiviral Activity

The antiviral potential of boronic acids has been explored in various studies, particularly against viruses that rely on glycoproteins for entry into host cells. Boronic acids can interact with the diols present on glycoproteins, potentially inhibiting viral entry and replication .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Proteasome Activity : This leads to the accumulation of regulatory proteins that promote apoptosis in cancer cells.
  • Covalent Binding to Enzymes : The ability to form stable complexes with β-lactamases enhances the effectiveness of existing antibiotics.
  • Interaction with Glycoproteins : This interaction may prevent viral attachment and entry into host cells.

Case Studies

  • Anticancer Study : A study investigating the effects of various boronic acids on multiple myeloma cells demonstrated that compounds similar to this compound could significantly reduce cell viability through proteasome inhibition.
  • Antibacterial Resistance : Research highlighted the effectiveness of boronic acids against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel therapeutic agents in combating antibiotic resistance.

Properties

IUPAC Name

[3-(2-methoxyethoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-14-5-6-15-8-9-3-2-4-10(7-9)11(12)13/h2-4,7,12-13H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOBFXINMOTWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681348
Record name {3-[(2-Methoxyethoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-61-8
Record name B-[3-[(2-Methoxyethoxy)methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(2-Methoxyethoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {3-[(2-methoxyethoxy)methyl]phenyl}boronic acid
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